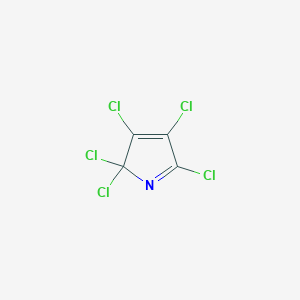
2,2,3,4,5-Pentachloropyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,4,5-Pentachloropyrrole is a highly chlorinated derivative of pyrrole, an aromatic heterocyclic organic compound Pyrrole itself is a five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,5-Pentachloropyrrole typically involves the chlorination of pyrrole. One common method is the reaction of pyrrole with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is carefully monitored to prevent over-chlorination and formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,4,5-Pentachloropyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrrole ring can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrroles, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
2,2,3,4,5-Pentachloropyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,4,5-Pentachloropyrrole involves its interaction with molecular targets in biological systems. The chlorine atoms on the pyrrole ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential effects on enzymes, receptors, and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrachloropyrrole: Lacks one chlorine atom compared to 2,2,3,4,5-Pentachloropyrrole, resulting in different reactivity and properties.
2,2,3,4,5,6-Hexachloropyrrole:
Pentachloropyridine: A similar perhalogenated compound with a pyridine ring instead of a pyrrole ring, used in different chemical contexts.
Uniqueness
This compound is unique due to its specific pattern of chlorination, which imparts distinct chemical properties and reactivity. Its ability to undergo various substitution, oxidation, and coupling reactions makes it a versatile compound in synthetic chemistry. Additionally, its potential biological activities and applications in different fields highlight its significance in scientific research.
Propiedades
Número CAS |
57802-40-1 |
|---|---|
Fórmula molecular |
C4Cl5N |
Peso molecular |
239.3 g/mol |
Nombre IUPAC |
2,2,3,4,5-pentachloropyrrole |
InChI |
InChI=1S/C4Cl5N/c5-1-2(6)4(8,9)10-3(1)7 |
Clave InChI |
WIDRTZBFYMLWCZ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(N=C1Cl)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
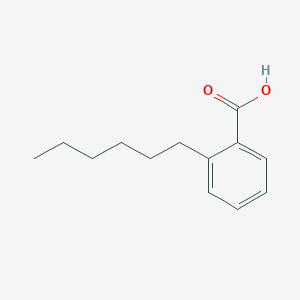
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
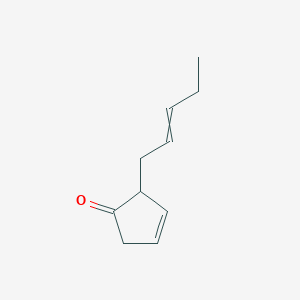

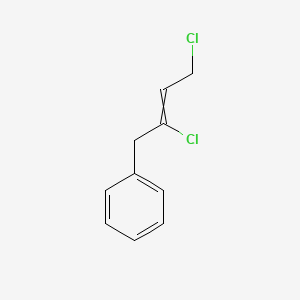
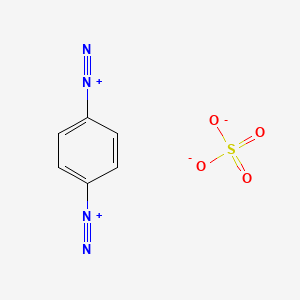



![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)


